molecular formula C10H11N3O2 B3020198 5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide CAS No. 2194024-27-4

5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide

Cat. No.: B3020198
CAS No.: 2194024-27-4
M. Wt: 205.217
InChI Key: UVIHCWUYDFQNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide is a compound with the molecular formula C10H11N3O2 and a molecular weight of 205.217

Preparation Methods

The synthesis of 5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-cyanothioacetamide with a chalcone precursor, followed by further reactions with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile . The reaction conditions often include the use of solvents like ethanol and bases like sodium hydroxide to facilitate the formation of the desired product.

Chemical Reactions Analysis

5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against strains like E. coli, B. mycoides, and C.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide can be compared with other pyridine derivatives such as:

    Sulfapyridine: Known for its antibacterial properties and used in the treatment of bacterial infections.

    Pyridinethione: Exhibits antimicrobial activity and is used in the synthesis of various thienopyridine derivatives.

    Thienopyridine derivatives: These compounds have shown strong antimicrobial activity and are used in the development of new antibiotics.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(prop-2-enoylamino)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-9(14)13-6-7-3-4-8(10(11)15)12-5-7/h2-5H,1,6H2,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIHCWUYDFQNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.